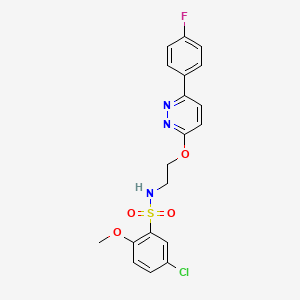

5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide

Description

Propriétés

IUPAC Name |

5-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O4S/c1-27-17-8-4-14(20)12-18(17)29(25,26)22-10-11-28-19-9-7-16(23-24-19)13-2-5-15(21)6-3-13/h2-9,12,22H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEHDUBBLGQXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is suggested that it may be involved in the treatment of non-small-cell lung cancer (nsclc)

Biochemical Pathways

It is possible that it affects multiple pathways involved in cell growth and proliferation, particularly in the context of NSCLC. More research is needed to understand the specific pathways and their downstream effects.

Result of Action

It is suggested that it may have a role in the treatment of nsclc. The exact effects would depend on the specific targets and pathways that the compound affects.

Activité Biologique

5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide, with the CAS number 920365-04-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 401.8 g/mol. Its structure includes a pyridazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H17ClFN3O3S |

| Molecular Weight | 401.8 g/mol |

| CAS Number | 920365-04-4 |

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax, leading to increased activation of caspase-3, a critical executor of apoptosis .

- Anti-inflammatory Effects : The sulfonamide moiety in the compound may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Similar compounds have demonstrated significant inhibition of TNF-alpha release in vitro .

Anticancer Studies

A study investigating the biological activity of related compounds reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity . The compound's ability to induce cell cycle arrest and apoptosis was highlighted as a mechanism for its effectiveness.

Inhibition Studies

Research findings indicate that this class of compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Inhibition of tubulin leads to cell cycle arrest at the G2/M phase, effectively halting cancer progression .

Summary of Biological Activities

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide exhibit promising anticancer properties. For example, pyridazine derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the fluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumor cells .

Antimicrobial Properties

Sulfonamide derivatives are historically known for their antibacterial properties. The presence of the methoxy and chloro groups in this compound may enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. Studies on related sulfonamides have demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could similarly possess significant antimicrobial activity .

Pharmaceutical Development

The unique chemical structure of this compound positions it as a candidate for further development into pharmaceutical agents. Its potential as an anticancer or antibacterial agent makes it a subject of interest for drug formulation and development processes.

Chemical Synthesis Research

In synthetic organic chemistry, the methodologies developed for synthesizing compounds like this compound can contribute to advancements in synthetic techniques. These methods can be applied to create libraries of related compounds for high-throughput screening in drug discovery programs .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation with similar pyridazine derivatives. |

| Study B | Antimicrobial Properties | Found effective against multiple bacterial strains, suggesting broad-spectrum activity. |

| Study C | Synthesis Techniques | Developed efficient synthetic routes that can be scaled for industrial applications. |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives reported in the literature:

Key Observations:

Core Heterocycle Differences :

- Pyridazine (target) vs. pyrimidine (e.g., ) alters electronic density and hydrogen-bonding capacity. Pyridazines are less common in drug design but offer unique binding profiles.

- Substitution at the 6-position (fluorophenyl in the target vs. pyrrolidine in BF38498 ) significantly impacts steric and electronic interactions.

Sulfonamide Variations: The target’s benzenesulfonamide contrasts with thiophenesulfonamide (BF38498 ), where sulfur’s polarizability may affect binding kinetics.

Fluorine’s electronegativity in the 4-fluorophenyl group enhances both lipophilicity and metabolic stability relative to non-fluorinated analogs .

Research Findings and Implications

- Synthetic Challenges : The ethoxyethyl linker and sulfonamide group in the target compound likely require multi-step synthesis, involving nucleophilic substitution (e.g., pyridazine-O-alkylation) and sulfonamide coupling, as seen in analogous compounds .

- SAR Insights :

- Fluorine substitution on the pyridazine ring (target) improves target affinity over chlorine-only analogs (e.g., ) due to stronger van der Waals interactions.

- Methoxy and chloro groups on the benzene ring balance solubility and membrane permeability, a feature shared with EP 3 532 474 B1 derivatives .

- Therapeutic Potential: While explicit activity data for the target compound is unavailable, structurally related sulfonamides (e.g., ) show kinase inhibitory activity, suggesting similar applications in oncology or inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.